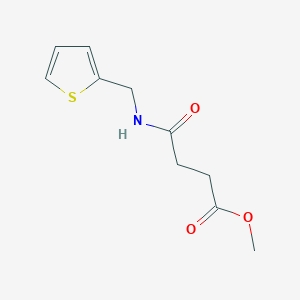

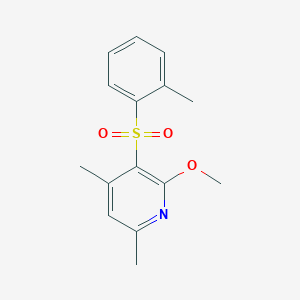

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in various pharmaceuticals and fluorescent compounds.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the Buchwald–Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, as demonstrated in the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines with yields ranging from 60% to 88% . This method involves the coupling of heteroarylamines with bromoquinoline precursors, which are obtained from intramolecular cyclization reactions. Similarly, the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, a quinoline proton sponge, involves the reaction of nitroquinolines with dimethylamine and subsequent reduction and methylation steps .

Molecular Structure Analysis

Quinoline derivatives exhibit interesting photophysical properties due to their aromatic structures. The presence of substituents such as morpholine or pyrrolidine can lead to intraligand and charge-transfer type transitions . These structural features are crucial for their interactions with biomolecules, such as DNA, where π-stacking and hydrogen-bonding interactions can occur.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, the thermolysis of N-[2-(1-alkynyl)phenyl]-N'-phenylcarbodiimides can lead to the formation of biradicals and subsequent transformations to 6H-indolo[2,3-b]quinolines . The aza-Wittig reaction is another method used to produce carbodiimides, which upon thermolysis, can yield indoloquinoline derivatives with different substituents and linkages .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as 6-methoxy-4-quinolone, are notable for their strong fluorescence in a wide pH range of aqueous media . The compound exhibits a large Stokes' shift with maximum fluorescence excitation and emission wavelengths at 243 nm and 374 nm, respectively. It also has a high molar absorptivity and fluorescence quantum yield, making it a useful fluorophore for biomedical analysis. Moreover, it is highly stable against light and heat, maintaining its integrity even at elevated temperatures and prolonged exposure to daylight .

Aplicaciones Científicas De Investigación

Synthesis and Study of Quinoline Derivatives

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is used in the synthesis of various quinoline derivatives. For instance, it has been involved in the synthesis of 4-substituted 2-(benzimidazol-2′-yl)quinolines. These compounds have been analyzed for their UV spectra and form colored complexes with cuprous ions, indicating potential applications in chemical analysis and synthesis (Gershuns & Brizitskaya, 1970).

Photophysical and Biomolecular Binding Properties

The compound has been used in creating 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These quinolines demonstrate intriguing photophysical properties, including intraligand and charge-transfer type transitions. They also show strong interactions with ct-DNA, which could be leveraged in biological research and drug design (Bonacorso et al., 2018).

Antimicrobial Activity

A significant application of 6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde is in the synthesis of derivatives with antimicrobial properties. These derivatives have shown activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Synthesis of Potent 5HT1B Antagonists

The compound is a precursor in the synthesis of quinolone and quinoline-2-carboxylic acid derivatives, which are potent 5HT1B antagonists. This suggests its utility in neuropharmacology and the development of treatments for neurological disorders (Horchler et al., 2007).

Fluorescent Labeling in Biomedical Analysis

6-Methoxy-4-quinolone, a derivative of 6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde, is a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its stability and fluorescence properties make it suitable as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Potential in Organic Electronics

The compound has been used in the synthesis of quinoline derivatives with photoluminescent properties. These derivatives emit blue to green fluorescence, suggesting applications in the field of organic electronics, particularly in the manufacture of organic light-emitting diodes (Li et al., 2011).

Mecanismo De Acción

Target of Action

Quinoline derivatives, which this compound is a part of, have been known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

It’s worth noting that quinolinyl-pyrazoles, a related group of compounds, have been found to exhibit class ii c-met inhibition activity .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to affect various biologically vital properties .

Result of Action

Related compounds such as quinolinyl-pyrazoles have been found to exhibit significant potency in their respective biological activities .

Propiedades

IUPAC Name |

6-methoxy-2-morpholin-4-ylquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-2-3-14-11(9-13)8-12(10-18)15(16-14)17-4-6-20-7-5-17/h2-3,8-10H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLLNEJKRWKTJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Pyridin-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B2509754.png)

![3-{[2-(4-Fluorophenyl)morpholin-4-yl]methyl}-3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one](/img/structure/B2509767.png)

![3-phenyl-5-sulfanyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2509772.png)